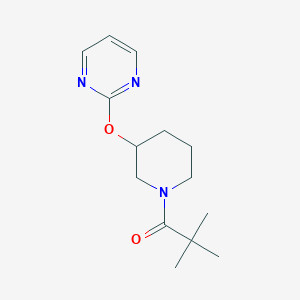

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)12(18)17-9-4-6-11(10-17)19-13-15-7-5-8-16-13/h5,7-8,11H,4,6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVLPSCUKUZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a tool for studying biological processes involving piperidine derivatives.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrimidin-2-yloxy group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Diversity

- Pyrimidine vs. Indole/Pyridine : The target compound’s pyrimidin-2-yloxy group distinguishes it from analogs like (R)-28 (pyrimidoindole) and (R)-2,2-dimethyl derivatives (nitropyridine) . Pyrimidine’s electron-deficient aromatic system may enhance binding to kinase ATP pockets compared to phenyl or alkyl groups .

Biological Activity

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, a piperidine moiety, and a ketone functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 248.34 g/mol. The structural characteristics contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that the compound possesses significant antimicrobial properties. In vitro assays showed that it effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

Recent investigations have also explored the anticancer potential of this compound. In various cancer cell lines, including breast and lung cancer cells, this compound demonstrated cytotoxic effects.

Case Study:

A study conducted on MCF-7 (breast cancer) cells revealed an IC value of 25 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation: It potentially interacts with various receptors involved in inflammatory responses and apoptosis pathways.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully establish its safety parameters before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.